molecular formula C9H10ClNO2 B1473931 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride CAS No. 1965309-40-3

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride

Cat. No.: B1473931
CAS No.: 1965309-40-3
M. Wt: 199.63 g/mol
InChI Key: WPTYORQMGZIYAC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoline-4-carboxylic acid hydrochloride typically involves the reaction of isoindoline with carboxylic acid derivatives under specific conditions. One common method involves the condensation of isoindoline with phthalic anhydride, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of isoindoline-4-carboxylic acid hydrochloride may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-4-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-4-carboxylic acid, while reduction can produce different isoindoline derivatives with varying functional groups.

Scientific Research Applications

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoindoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Isoindoline-1,3-dione: Another isoindoline derivative with different functional groups.

    Indole-2-carboxylic acid: A related compound with a carboxylic acid group at a different position.

Uniqueness

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-1-2-6-4-10-5-8(6)7;/h1-3,10H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTYORQMGZIYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-40-3
Record name 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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